molecular formula C23H38O5 B564249 (R)-Butaprost (free acid) CAS No. 215168-33-5

(R)-Butaprost (free acid)

Cat. No. B564249
CAS RN: 215168-33-5
M. Wt: 394.6
InChI Key: PAYNQYXOKJDXAV-NMXQQJQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Butaprost (free acid) is a synthetic prostaglandin analogue that has been used in a variety of scientific research applications. It is a member of the prostaglandin family, and is a stable, water-soluble, and non-toxic compound. The synthetic prostaglandin analogue has been used in a wide range of research applications, including the study of cell signaling, inflammation, and vascular biology.

Scientific Research Applications

  • Neuroprotective Role : Butaprost, as an EP2 receptor agonist, has shown a neuroprotective role. In a study, its addition to cultures of transformed retinal ganglion cells counteracted the negative effects of serum deprivation, suggesting its potential application in treating conditions like glaucoma (Kang & Osborne, 2009).

  • Ocular Hypotensive Effect : Another study found that Butaprost has an ocular hypotensive effect by increasing uveoscleral outflow in cynomolgus monkeys. This suggests its application in managing conditions such as glaucoma (Nilsson et al., 2006).

  • Inhibition of Gastric Acid Secretion : Research on the effects of Butaprost on gastric acid secretion showed that it does not affect vagally mediated gastric acid secretion in rats, indicating a specificity in its receptor-mediated actions (Yokotani, Okuma, & Osumi, 1996).

  • Involvement in Retinoic Acid-Induced Differentiation : A study found that the EP2 receptor, for which Butaprost is a selective agonist, enhances the retinoic acid-induced differentiation of HL-60 cells. This suggests its role in cellular differentiation processes (Ishiguro et al., 1998).

properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYNQYXOKJDXAV-NMXQQJQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.